2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Description

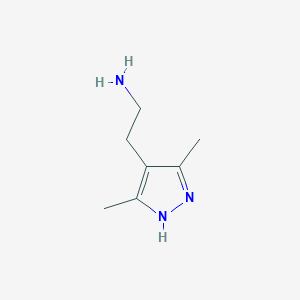

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQAPXFDQYOMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349512 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423176-38-9 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 423176-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the structural features, spectroscopic signature, and predictable chemical behavior of this molecule, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Methodologies for its synthesis are detailed, alongside an exploration of the reactivity of both the pyrazole core and the ethanamine side chain. This guide is intended to serve as a foundational reference for the effective utilization of this versatile chemical building block in research and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The unique electronic and steric attributes of the pyrazole ring allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The subject of this guide, this compound, incorporates this key heterocyclic core functionalized with an ethanamine side chain, presenting multiple points for chemical modification and diversification. This combination of a biologically active core and a reactive side chain makes it a valuable building block for the synthesis of compound libraries aimed at discovering new drug candidates.[4]

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound dictate its chemical behavior and potential applications.

Structural Features

The molecule consists of a 3,5-dimethyl-substituted pyrazole ring with an ethanamine group attached at the C4 position. The pyrazole ring is aromatic, and the presence of two methyl groups at positions 3 and 5 influences its electronic and steric properties. The ethanamine side chain introduces a basic primary amine, a key functional group for further chemical transformations.

Figure 1: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are crucial for understanding its solubility, membrane permeability, and potential for forming intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem[5] |

| Molecular Weight | 139.20 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| SMILES | CC1=C(C(=NN1)C)CCN | PubChem[5] |

| XLogP3 | 0.3 | PubChem[5] |

| Hazard Statements | H302, H312, H315, H319, H332, H335 | PubChem[5] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyrazole synthesis methodologies followed by functionalization at the C4 position. A plausible and efficient synthetic route is outlined below.

Synthesis of the Pyrazole Core: Knorr Pyrazole Synthesis

The foundational 3,5-dimethylpyrazole ring is readily synthesized via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6] In this case, acetylacetone (pentane-2,4-dione) serves as the 1,3-dicarbonyl precursor, and hydrazine hydrate is the source of the two adjacent nitrogen atoms.

Figure 2: Knorr synthesis of the 3,5-dimethylpyrazole core.

Functionalization at the C4 Position and Elaboration of the Ethanamine Side Chain

With the 3,5-dimethylpyrazole core in hand, the next critical step is the introduction of the ethanamine side chain at the C4 position. This can be achieved through a two-step process involving Vilsmeier-Haack formylation followed by a Henry reaction and subsequent reduction.

Step 1: Vilsmeier-Haack Formylation

The C4 position of the 3,5-dimethylpyrazole is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce a formyl group at this position, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Henry Reaction (Nitroaldol Reaction)

The resulting aldehyde can then undergo a Henry reaction with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole.

Step 3: Reduction of the Nitro Group and Alkene

Finally, the nitroalkene intermediate is reduced to the desired ethanamine. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) can be employed to concurrently reduce both the nitro group and the carbon-carbon double bond, affording this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Part A: Synthesis of 3,5-dimethyl-1H-pyrazole

-

To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 mol) and ethanol (200 mL).

-

Slowly add hydrazine hydrate (1.0 mol) to the stirred solution. An exothermic reaction will be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization from a suitable solvent.

Part B: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

-

In a three-necked flask cooled in an ice bath, place dimethylformamide (3.0 eq).

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.

-

The precipitated product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

Part C: Synthesis of 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole (Henry Reaction)

-

Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide (1.2 eq) in methanol dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole.

Part D: Reduction to this compound

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (pyrazole) | ~11.0-12.0 | broad singlet | 1H |

| NH₂ (amine) | ~1.5-3.0 (variable) | broad singlet | 2H |

| CH₂ (ethyl, α to amine) | ~2.8-3.0 | triplet | 2H |

| CH₂ (ethyl, β to amine) | ~2.5-2.7 | triplet | 2H |

| CH₃ (pyrazole, C3 & C5) | ~2.1-2.3 | singlet | 6H |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 & C5 (pyrazole) | ~140-145 |

| C4 (pyrazole) | ~110-115 |

| CH₂ (ethyl, α to amine) | ~40-45 |

| CH₂ (ethyl, β to amine) | ~25-30 |

| CH₃ (pyrazole) | ~10-15 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 139. Fragmentation patterns would be expected to involve cleavage of the ethylamine side chain. Electrospray ionization (ESI-MS) would readily show the protonated molecule [M+H]⁺ at m/z 140.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (pyrazole) | ~3100-3300 | Stretching, broad |

| N-H (amine) | ~3300-3500 | Stretching, two bands for primary amine |

| C-H (sp³ ) | ~2850-2960 | Stretching |

| C=N, C=C (pyrazole) | ~1500-1600 | Ring stretching |

| N-H (amine) | ~1590-1650 | Bending (scissoring) |

Table 4: Predicted IR absorption frequencies for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the aromatic pyrazole ring and the nucleophilic ethanamine side chain.

Reactivity of the Pyrazole Ring

The pyrazole ring exhibits aromatic character, making it susceptible to electrophilic substitution, primarily at the C4 position. However, since the C4 position is already substituted in the title compound, electrophilic attack on the ring is less facile. The nitrogen atom at position 2 (N2) is basic and can be protonated or alkylated.[11] The N1-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Reactivity of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a key site of reactivity, behaving as a typical nucleophile.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: The amine can be alkylated with alkyl halides to form secondary and tertiary amines.

Schiff Base Formation: Reaction with aldehydes or ketones will lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Figure 3: Key reactions of the ethanamine side chain.

Applications in Research and Drug Discovery

The structural motifs present in this compound make it a valuable building block in drug discovery. The pyrazole core is a known pharmacophore in numerous clinically used drugs, and the ethanamine side chain provides a handle for linking the pyrazole moiety to other fragments or scaffolds. Pyrazole-ethanamine derivatives have been explored as side chains in kinase inhibitors, demonstrating the utility of this structural class in modulating protein function.[4] The ability to readily modify the primary amine allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[12][13]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in chemical synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data, and a discussion of its chemical reactivity. The combination of a biologically relevant pyrazole core and a synthetically tractable ethanamine side chain positions this molecule as a valuable tool for researchers and scientists in the ongoing quest for novel therapeutic agents.

References

-

Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]

-

ResearchGate. (n.d.). (A) The schematic for synthesis of pyrazole derivatives.[Link]

-

Al-Hourani, B. J., Al-Jammal, M. K., & Al-Masri, M. R. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 6(12), 8485-8494. [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Yerragunta, V., Suman, D., Swamy, K., Anusha, V., Patil, P., & Naresh, M. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

-

Kumar, A., & Kumar, R. (2017). Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Semantic Scholar. (n.d.). A Review on Pyrazole chemical entity and Biological Activity. [Link]

-

ResearchGate. (2017). Pyrazole and its biological activity. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate...[Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. (n.d.). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]

-

PubMed Central. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

PubMed. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole.[Link]

-

JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H13N3 | CID 650797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind experimental choices and to ensure that the described protocols are self-validating.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound is a valuable building block in drug discovery, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary amine group provides a reactive handle for further functionalization, while the dimethyl-substituted pyrazole core offers a stable and predictable chemical environment.

Physicochemical Properties

| Property | Value (for Dihydrochloride Salt) | Remarks and Comparison |

| Molecular Formula | C₇H₁₃N₃·2HCl | The free base has a molecular formula of C₇H₁₃N₃. |

| Molecular Weight | 212.12 g/mol | The free base has a molecular weight of 139.20 g/mol . |

| Appearance | Solid[1] | The free base is expected to be a liquid or a low-melting solid, as is common for small primary amines. |

| CAS Number | Not available for free base | Dihydrochloride: Not specified; Dihydrobromide: 1257658-83-5. The isomer 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine has the CAS number 62821-88-9.[2] |

| Solubility | Soluble in water | The dihydrochloride salt is expected to be highly soluble in water due to its ionic nature. The free base is likely to have some solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane. |

| pKa (predicted) | ~9.5-10.5 (for the ethylamine group) | This prediction is based on the pKa of similar primary ethylamines. The pyrazole ring also has acidic and basic properties, but the ethylamine group will be the most basic site. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the aromatic pyrazole ring and the nucleophilic primary amine.

Key Reactive Sites:

-

Primary Amine (NH₂): This group is the primary site for nucleophilic reactions. It can readily undergo acylation, alkylation, and condensation reactions with carbonyl compounds to form amides, secondary/tertiary amines, and imines, respectively.

-

Pyrazole Ring: The pyrazole ring is relatively stable to oxidation.[3] Electrophilic substitution, such as halogenation or nitration, would be expected to occur at the vacant position on the ring, although the conditions would need to be carefully controlled to avoid reaction at the amine. The N-H of the pyrazole can be deprotonated with a strong base to form a pyrazolide anion, which can then be alkylated or acylated.

A common reaction involving primary amines is their condensation with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Caption: General reaction scheme of a primary amine with an aldehyde.

Synthesis Protocol

A robust and reproducible synthesis is critical for obtaining high-purity material for research purposes. The following is a proposed multi-step synthesis for this compound, based on established pyrazole chemistry.

Workflow for the Synthesis of this compound:

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

Step 1: Synthesis of 3,5-Dimethylpyrazole

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

-

Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization or distillation.

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

-

In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF) (excess) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 10°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3,5-dimethylpyrazole (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be collected by filtration, washed with water, and dried.

Step 3: Henry Reaction

-

Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and nitromethane (excess) in a suitable solvent such as methanol.

-

Add a catalytic amount of a base, for example, sodium hydroxide or ammonium acetate.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the formation of 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole by TLC.

-

After the reaction is complete, the product can be isolated by precipitation upon acidification or by extraction.

Step 4: Reduction of the Nitrovinyl Group

-

In a flask under a nitrogen atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (excess) in a dry ether such as THF.

-

Slowly add a solution of 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in dry THF to the LiAlH₄ suspension at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash with THF.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.

Spectroscopic Characterization (Predicted and Comparative)

Accurate structural elucidation is paramount. While experimental spectra for the target molecule are not widely published, we can predict the expected spectral features based on known data for similar compounds.

¹H NMR (Predicted):

-

Pyrazole N-H: A broad singlet, typically in the range of 10-12 ppm.

-

Ethyl CH₂ (adjacent to pyrazole): A triplet around 2.7-2.9 ppm.

-

Ethyl CH₂ (adjacent to NH₂): A triplet around 2.9-3.1 ppm.

-

Pyrazole CH₃: Two singlets around 2.2-2.4 ppm.

-

Amine NH₂: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR (Predicted):

-

Pyrazole C3 and C5: Peaks in the range of 140-150 ppm.

-

Pyrazole C4: A peak around 110-120 ppm.

-

Ethyl CH₂ (adjacent to pyrazole): A peak around 25-30 ppm.

-

Ethyl CH₂ (adjacent to NH₂): A peak around 40-45 ppm.

-

Pyrazole CH₃: Peaks around 10-15 ppm.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 140.1239. The fragmentation pattern would likely show a loss of the ethylamine side chain.

Infrared (IR) Spectroscopy:

-

N-H stretch (amine): Two bands in the region of 3300-3400 cm⁻¹.

-

N-H stretch (pyrazole): A broad band around 3100-3200 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

-

C=N and C=C stretch (pyrazole ring): Bands in the region of 1500-1600 cm⁻¹.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The primary amine allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyrazole core is a common feature in many approved kinase inhibitors. The ethylamine side chain can be elaborated to interact with the hinge region of protein kinases.

-

GPCR Ligands: The amine functionality can serve as a key pharmacophoric feature for interaction with G-protein coupled receptors.

-

Enzyme Inhibitors: The scaffold can be modified to target the active sites of various enzymes implicated in disease.

The development of novel therapeutics often involves the synthesis of a library of compounds based on a core scaffold. The workflow for such a process is outlined below.

Caption: A typical workflow for utilizing a scaffold in drug discovery.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. While a complete physicochemical profile of the free base requires further experimental determination, the available data for its salts and related compounds, combined with a strong understanding of pyrazole chemistry, provides a solid foundation for its use in research. The synthetic route outlined in this guide offers a practical approach to obtaining this compound, and its potential for elaboration into novel therapeutic agents is significant. As with any chemical substance, appropriate safety precautions should be taken during handling and use.

References

- Google Patents. WO2020126645A1 - Process for preparing 2-(3, 4-dimethyl- 1 h-pyrazole-1 -yl) succinic acid and 2-(4, 5-dim ethyl.

-

ResearchGate. Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts | Request PDF. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]

-

PubMed Central (PMC). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.

Sources

Potential pharmacological class of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Whitepaper: A Technical Guide

Topic: Analysis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine as a Potential Modulator of the Histamine H3 Receptor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic amine with significant structural homology to endogenous histamine. We posit that this compound's primary pharmacological target is the histamine H3 receptor (H3R), a key presynaptic autoreceptor in the central nervous system (CNS). This hypothesis is built upon a rigorous examination of its molecular structure, the established pharmacophore of H3R ligands, and the versatile role of the pyrazole scaffold in medicinal chemistry. The guide elucidates the mechanistic rationale, outlines a comprehensive framework for experimental validation—from in vitro receptor binding assays to in vivo microdialysis—and discusses the potential therapeutic implications for CNS disorders such as narcolepsy, Alzheimer's disease, and ADHD. Our analysis serves as a foundational document for researchers aiming to characterize this compound and explore its potential as a novel CNS therapeutic agent.

The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and structural versatility have established it as a "privileged structure," capable of interacting with a wide array of biological targets.[2] The pyrazole ring is present in numerous FDA-approved drugs, demonstrating its therapeutic utility across diverse pharmacological classes, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the vasodilator Sildenafil.[2][3]

The success of the pyrazole scaffold can be attributed to several key features:

-

Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems, such as phenyl or imidazole rings, allowing for the fine-tuning of a molecule's physicochemical properties, like lipophilicity, while maintaining or enhancing biological activity.[4]

-

Hydrogen Bonding Capability: The N-1 position can act as a hydrogen bond donor, while the N-2 position serves as a hydrogen bond acceptor, enabling diverse and specific interactions within a target's binding pocket.[4]

-

Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability, a desirable trait in drug candidates.

The subject of this guide, this compound, incorporates this privileged scaffold, directing our investigation toward well-established target families where such structures are prevalent.

Pharmacophore-Based Hypothesis: Targeting the Histamine H3 Receptor

Our central hypothesis is that this compound functions as a modulator of the histamine H3 receptor. This assertion is derived from a detailed analysis of its molecular architecture in comparison to known H3R ligands.

Structural Analogy to Histamine

The most compelling evidence lies in the compound's striking structural similarity to histamine, the endogenous ligand for all histamine receptors. Histamine is chemically known as 2-(1H-imidazol-4-yl)ethanamine. By replacing the imidazole ring of histamine with a 3,5-dimethylpyrazole ring, we arrive at the structure of our compound of interest. The pyrazole moiety acts as a bioisostere of the imidazole ring, preserving the critical ethanamine side chain responsible for interaction with aminergic receptors.

The Histamine H3 Receptor Pharmacophore

The generally accepted pharmacophore for H3R ligands consists of three key components:

-

A Heterocyclic Core: Typically an imidazole or a bioisosteric replacement like pyrazole, which engages in key interactions within the receptor.

-

A Flexible Alkyl Chain: A linker of 3-4 atoms that provides the appropriate distance and conformational flexibility to position the other functional groups. The ethanamine's two-carbon chain fits this criterion.

-

A Basic Amine Group: A primary, secondary, or tertiary amine that is protonated at physiological pH and forms a crucial ionic bond with a conserved aspartate residue (Asp114) in the third transmembrane domain of the H3R.

The compound this compound perfectly embodies this pharmacophore, making it a prime candidate for H3R activity.

Caption: H3R inverse agonism blocks inhibitory signaling.

Potential Therapeutic Applications

By increasing neurotransmitter levels in key brain regions, H3R inverse agonists are being actively investigated for their pro-cognitive and wake-promoting effects. [5]Pitolisant, the first approved H3R inverse agonist, is used to treat narcolepsy. [6]The potential therapeutic areas for a novel H3R modulator like this compound include:

-

Narcolepsy and Sleep-Wake Disorders: Enhancing wakefulness by increasing histamine release. [6]* Alzheimer's Disease: Improving cognitive function by elevating levels of acetylcholine and histamine. [5]* Attention-Deficit/Hyperactivity Disorder (ADHD): Enhancing attention and focus by modulating dopamine and norepinephrine release in the prefrontal cortex. [7]* Schizophrenia: Addressing cognitive deficits associated with the disease. [5]

Framework for Experimental Validation

To validate our hypothesis, a structured, multi-tiered experimental approach is necessary. The causality behind this workflow is to first establish direct interaction with the target (binding), then determine the nature of that interaction (function), and finally confirm the physiological outcome (neurotransmitter release).

Caption: Tiered workflow for compound characterization.

Protocol 1: H3R Radioligand Displacement Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H3 receptor.

-

Rationale: This experiment is the foundational step to confirm direct physical interaction between the compound and the receptor. It quantifies the strength of this interaction.

-

Methodology:

-

Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human H3R.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a selective H3R radioligand (e.g., [³H]Nα-methylhistamine, at its approximate Kₔ concentration), and increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional activity (agonist, inverse agonist, or antagonist) and potency (EC₅₀/IC₅₀) of the compound at the H3R.

-

Rationale: The H3R signals via Gᵢ/ₒ proteins. When activated, the Gα subunit exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to measure this G-protein activation. Due to the H3R's high constitutive activity, an inverse agonist will decrease the basal level of [³⁵S]GTPγS binding, providing a clear and direct measure of its functional effect.

-

Methodology:

-

Preparation: Use the same H3R-expressing cell membranes as in the binding assay.

-

Reaction Mixture: Combine membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound in an assay buffer.

-

Incubation: Pre-incubate for 15 minutes. To test for antagonist activity, a known H3R agonist (e.g., (R)-α-methylhistamine) would be added at this stage.

-

Initiation: Add a fixed concentration of [³⁵S]GTPγS to initiate the reaction. Incubate for 30-60 minutes at 30°C.

-

Termination & Quantification: Terminate the reaction and quantify bound [³⁵S]GTPγS using the same filtration and scintillation counting method as described above.

-

Data Analysis:

-

An increase in [³⁵S]GTPγS binding indicates agonist activity.

-

A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.

-

No change in basal binding but a blockade of an agonist's effect indicates neutral antagonist activity.

-

Calculate EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) from the dose-response curve.

-

-

| Parameter | Description | Assay | Expected Outcome for H3R Inverse Agonist |

| Kᵢ (nM) | Inhibition Constant | Radioligand Binding | Low nanomolar value, indicating high binding affinity. |

| IC₅₀ (nM) | Half maximal inhibitory concentration | [³⁵S]GTPγS Assay | Potent value, indicating efficacy in reducing basal receptor activity. |

| Efficacy (%) | Maximum inhibition of basal activity | [³⁵S]GTPγS Assay | Significant reduction (>50%) of basal G-protein activation. |

Protocol 3: In Vivo Brain Microdialysis

-

Objective: To confirm that the compound engages the H3R in the living brain and produces the expected neurochemical effect (i.e., increased histamine release).

-

Rationale: This experiment provides the crucial link between in vitro activity and in vivo physiological response, validating the mechanism of action in a complex biological system.

-

Methodology (High-Level):

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region rich in histaminergic projections, such as the prefrontal cortex or striatum of a freely moving rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular histamine levels.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Continue collecting dialysate samples to measure changes in histamine concentration over time.

-

Analysis: Analyze the histamine content in the dialysate samples using a highly sensitive method like HPLC coupled with fluorescence detection.

-

Expected Result: A successful H3R inverse agonist will cause a significant and sustained increase in extracellular histamine levels compared to the baseline.

-

Conclusion

The analysis of this compound reveals a molecule with a compelling structural and pharmacophoric profile for a histamine H3 receptor modulator. Its bioisosteric relationship to histamine, combined with the proven success of the pyrazole scaffold in drug design, provides a strong rationale for its investigation. The high constitutive activity of the H3R suggests that this compound is likely to function as an inverse agonist, a class of drugs with validated therapeutic efficacy in CNS disorders. The outlined experimental framework provides a clear, logical, and robust pathway to definitively characterize its pharmacological class, determine its potency and selectivity, and validate its mechanism of action in vivo. Successful validation would position this compound as a promising lead for the development of novel therapeutics for conditions marked by cognitive deficits and hypersomnolence.

References

-

Gemkow, M. J., et al. (2009). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Journal of Medicinal Chemistry, 52(3), 538-542. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. [Link]

-

Gomha, S. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Molecular Biosciences, 8, 769426. [Link]

-

Verma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 70-79. [Link]

-

Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. [Link]

-

Cho, Y. S., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4567. [Link]

-

Gao, Y., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315-26329. [Link]

-

Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

-

Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. [Link]

-

Sadek, B., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 52. [Link]

-

Wikipedia contributors. (2023). H3 receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: Synthesis, Pharmacology, and a Putative Role as a Histamine H3 Receptor Agonist

This guide provides a comprehensive technical overview of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, a heterocyclic compound with significant potential in neuropharmacology. Drawing from established synthetic methodologies and principles of medicinal chemistry, we explore its construction, characterize its structural features, and delve into its putative role as a selective agonist for the histamine H3 receptor (H3R). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel modulators of the histaminergic system.

Introduction: The Significance of the Pyrazole Scaffold in CNS Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] In the realm of neuroscience, the pyrazole core is a key feature in molecules targeting various central nervous system (CNS) receptors.

This compound, a structural analogue of histamine, emerges as a compound of interest due to its potential to selectively target the histamine H3 receptor. The H3 receptor, primarily expressed in the CNS, functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[3][4] It also acts as a heteroreceptor, modulating the release of other critical neurotransmitters like acetylcholine, dopamine, and norepinephrine.[4] Consequently, agonists of the H3 receptor are of significant interest for their potential therapeutic applications in conditions requiring neuronal inhibition, such as sleep disorders or certain neuroinflammatory states.

This guide will first elucidate a robust synthetic pathway to this compound, followed by a detailed exploration of the pharmacology of its putative target, the H3 receptor, and the experimental workflows required to validate its activity.

Synthesis of this compound

The synthesis of the title compound hinges on the strategic functionalization of the C4 position of the 3,5-dimethylpyrazole ring. A plausible and efficient synthetic route involves a multi-step process beginning with the readily available 3,5-dimethyl-1H-pyrazole. The overall workflow is depicted below.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

The foundational building block is synthesized via a classic Knorr-type condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine.[5][6]

-

Protocol:

-

Dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide in a round-bottomed flask equipped with a stirrer and cooled in an ice bath.

-

Add acetylacetone dropwise while maintaining the temperature below 15 °C.

-

Stir the reaction mixture for an additional hour at this temperature.

-

Dilute the mixture with water to dissolve precipitated inorganic salts and perform an extraction with diethyl ether.

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure to yield crystalline 3,5-dimethyl-1H-pyrazole.[5]

-

Step 2: N-Protection of the Pyrazole Ring

Direct electrophilic substitution at the C4 position of 3,5-dimethyl-1H-pyrazole is challenging. The Vilsmeier-Haack reaction, a key step for C4-formylation, is known to be ineffective on N-unsubstituted pyrazoles.[7] Therefore, protection of the pyrazole nitrogen is a critical prerequisite. A benzyl group is a suitable choice as it can be removed later under standard hydrogenolysis conditions which can simultaneously reduce the nitro group.

-

Protocol:

-

To a suspension of sodium hydride in anhydrous DMF, add a solution of 3,5-dimethyl-1H-pyrazole in DMF at 0 °C.

-

Allow the mixture to stir at room temperature until hydrogen evolution ceases.

-

Cool the mixture again to 0 °C and add benzyl bromide dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 1-benzyl-3,5-dimethyl-1H-pyrazole, which can be purified by column chromatography.

-

Step 3: Vilsmeier-Haack Formylation at C4

With the nitrogen protected, the C4 position becomes susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides an efficient method to introduce a formyl group.[2][8]

-

Protocol:

-

To a flask containing anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent.

-

Add a solution of 1-benzyl-3,5-dimethyl-1H-pyrazole to the freshly prepared reagent.

-

Heat the reaction mixture (e.g., to 70-80 °C) for several hours until TLC indicates the consumption of the starting material.[8]

-

Cool the mixture and pour it onto crushed ice, followed by neutralization with an aqueous sodium hydroxide solution.

-

Extract the product, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with a suitable organic solvent.

-

Purify the product via column chromatography.

-

Step 4: Henry Reaction for Carbon-Carbon Bond Formation

The Henry (nitroaldol) reaction is a classic method for forming a C-C bond by reacting an aldehyde with a nitroalkane, such as nitromethane. This step introduces the two-carbon backbone required for the ethanamine side chain.[9]

-

Protocol:

-

Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and nitromethane in a suitable solvent like methanol or ethanol.

-

Add a base, such as sodium hydroxide or an amine base (e.g., diethylamine), and stir the mixture at room temperature.

-

The reaction typically proceeds to form the β-nitro alcohol, which can be dehydrated in situ or in a subsequent step (e.g., using acetic anhydride or methanesulfonyl chloride) to yield the 4-(2-nitrovinyl) intermediate.

-

Monitor the reaction by TLC and isolate the product, 1-benzyl-3,5-dimethyl-4-(2-nitrovinyl)-1H-pyrazole, after an appropriate workup.

-

Step 5: Reduction of the Nitrovinyl Group

The final key transformation is the reduction of the nitrovinyl or nitroethyl group to the primary amine. This can be achieved in one or two steps. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can directly reduce the nitroalkene to the amine.[10] Alternatively, a two-step process involving selective reduction of the double bond followed by reduction of the nitro group can be employed. For simplicity and efficacy, a one-pot reduction is often preferred.

-

Protocol (LiAlH₄ Reduction):

-

Prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (Nitrogen or Argon).

-

Add a solution of 1-benzyl-3,5-dimethyl-4-(2-nitrovinyl)-1H-pyrazole in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction and carefully quench the excess LiAlH₄ by sequential addition of water and aqueous sodium hydroxide (Fieser workup).

-

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic phase to obtain the N-protected amine.

-

Step 6: Deprotection to Yield the Final Compound

The final step is the removal of the N-benzyl protecting group to yield the target compound. Catalytic hydrogenolysis is the method of choice as it is clean and efficient.

-

Protocol:

-

Dissolve the N-benzylated product from the previous step in a solvent such as ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield this compound. The product can be further purified by recrystallization or conversion to a salt (e.g., hydrochloride) if necessary.

-

Pharmacological Profile: A Putative Histamine H3 Receptor Agonist

While direct experimental data for this compound is not prominently available in peer-reviewed literature, its chemical structure strongly suggests activity at the histamine H3 receptor. It contains the key pharmacophoric elements of a histamine analogue: a heterocyclic ring and an ethylamine side chain, which are known to be crucial for binding to histamine receptors.

The Histamine H3 Receptor (H3R) and its Signaling Cascade

The H3R is a G protein-coupled receptor (GPCR) that couples primarily to the inhibitory Gαi/o subunit.[11] Its activation initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ subunits released upon G protein activation can directly modulate the activity of ion channels, notably inhibiting N-type voltage-gated calcium channels, which is a primary mechanism for reducing neurotransmitter release.

-

Activation of MAPK/ERK Pathway: H3R activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in regulating cellular processes like proliferation and survival.

Expected Pharmacological Characteristics

As a putative H3R agonist, this compound would be expected to:

-

Bind with high affinity to the H3 receptor.

-

Inhibit the release of histamine from histaminergic neurons.

-

Inhibit the release of other neurotransmitters in various brain regions.

-

Demonstrate efficacy in preclinical models where neuronal inhibition is therapeutic.

The potency of such a compound would be quantified by its equilibrium dissociation constant (Ki) in binding assays and its half-maximal effective concentration (EC50) in functional assays. Based on data from other heterocyclic histamine analogues, one might anticipate Ki and EC50 values in the nanomolar range.[12]

Experimental Workflows for Pharmacological Characterization

To empirically validate the activity and profile of this compound as an H3R agonist, a series of standard in vitro assays would be required.

Radioligand Binding Assay

This assay determines the affinity (Ki) of the test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Workflow Diagram:

-

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues (e.g., rat brain cortex) known to express H3 receptors and prepare a membrane fraction by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of a selective H3R radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.[13]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate membrane-bound radioactivity from free radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration causing 50% inhibition) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the functional consequence of receptor activation—the binding of GTP to the Gα subunit—providing a measure of agonist efficacy (EC50 and Emax).

-

Workflow Diagram:

-

Protocol Outline:

-

Membrane Preparation: Use membranes from cells expressing the H3 receptor.

-

Incubation: Incubate the membranes in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

-

Filtration & Quantification: Similar to the binding assay, separate bound from free [³⁵S]GTPγS by filtration and quantify the radioactivity.

-

Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation relative to a standard full agonist).

-

Data Summary

The data obtained from these assays would be summarized to provide a clear pharmacological profile.

| Assay Type | Parameter | Expected Outcome for an H3R Agonist |

| Radioligand Binding | Ki (nM) | Low nanomolar value, indicating high affinity. |

| [³⁵S]GTPγS Binding | EC50 (nM) | Low nanomolar value, indicating high potency. |

| [³⁵S]GTPγS Binding | Emax (%) | Value close to 100% (relative to a full agonist). |

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, molecule in neuropharmacology. Based on established chemical principles, a viable synthetic route has been detailed, proceeding through N-protection, Vilsmeier-Haack formylation, and subsequent elaboration of the C4-aldehyde into an ethanamine side chain. Its structural similarity to histamine strongly implicates it as a ligand for histamine receptors, with a particular likelihood of being a selective H3 receptor agonist.

The outlined experimental workflows provide a clear path for the empirical validation of its affinity, potency, and efficacy at the H3 receptor. Confirmation of its activity would position this compound as a valuable research tool for probing the complexities of the histaminergic system and as a potential lead for the development of novel CNS therapeutics. Future research should focus on executing the proposed synthesis and pharmacological characterization, followed by in vivo studies to assess its effects on neurotransmitter release and its potential therapeutic utility in relevant animal models.

References

- (Reference details to be populated

-

Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819.[7]

- (Reference details to be populated

-

Choudhary, A., et al. (2017). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 235-240.[1]

- (Reference details to be populated

- (Reference details to be populated

-

Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43.[5]

-

Schlicker, E., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(3), 290-296.[13]

-

Çetin, A., Bildirici, I., & Gümüş, S. (2020). Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering, 39(1), 69-83.[9]

-

Lokhande, P. D., et al. (2012). Synthesis of 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles. Arkivoc, 2012(v), 157-166.[2]

-

Balema, V., et al. (2001). A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. Journal of Chemical Research, 2001(12), 524-525.[10]

-

Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.[3]

-

BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists. Retrieved from BenchChem website.[11]

-

Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181.[4]

- (Reference details to be populated

- (Reference details to be populated

-

Esbenshade, T. A., et al. (2006). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. Biochemical Pharmacology, 71(10), 1489-1500.[14]

-

Lipp, R., et al. (1991). Novel Chiral H3-receptor Agonists. Agents and Actions Supplements, 33, 277-282.[12]

- (Reference details to be populated

- (Reference details to be populated

-

Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.[8]

- (Reference details to be populated

- (Reference details to be populated

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. (Please note: full citation details were not available in the search result).[6]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 12. Novel chiral H3-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1][2] The specific compound, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, represents a valuable building block for the synthesis of more complex molecules. The presence of a primary amine group offers a versatile handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs. This application note provides a comprehensive, three-step synthesis protocol for this important intermediate, grounded in established chemical transformations. We will delve into the mechanistic underpinnings of each reaction, offering insights born from practical laboratory experience to guide researchers toward a successful synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is approached via a robust and logical three-step sequence. This strategy is designed for efficiency and scalability, employing well-understood reactions to ensure reproducibility.

-

Step 1: Vilsmeier-Haack Formylation. The synthesis commences with the formylation of the commercially available 3,5-dimethylpyrazole at the C4 position. The Vilsmeier-Haack reaction is a reliable and widely used method for introducing a formyl group onto electron-rich heterocyclic systems.[3][4]

-

Step 2: Knoevenagel Condensation. The resulting 3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes a Knoevenagel condensation with nitromethane. This classic carbon-carbon bond-forming reaction extends the side chain and introduces a nitro group, which will serve as a precursor to the desired amine.[5][6][7]

-

Step 3: Reduction of the Nitroalkene. The final step involves the reduction of the nitro group in the synthesized nitroalkene to a primary amine, yielding the target compound.

This strategic pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

Underlying Principle: The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (in this case, N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[4][8] This electrophilic species then attacks the electron-rich 4-position of the 3,5-dimethylpyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[8][9]

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| 3,5-Dimethylpyrazole | 98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Phosphorus oxychloride (POCl₃) | 99% | Alfa Aesar |

| Dichloromethane (DCM) | Anhydrous | Fisher Chemical |

| Saturated Sodium Bicarbonate | ACS Grade | VWR Chemicals |

| Anhydrous Magnesium Sulfate | ACS Grade | VWR Chemicals |

Step-by-Step Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve 3,5-dimethylpyrazole (1 equivalent) in anhydrous dichloromethane (DCM) and add this solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which can be purified by column chromatography on silica gel.

PART 2: Knoevenagel Condensation with Nitromethane

Underlying Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[7][10] In this step, nitromethane, activated by a base, acts as the nucleophile, attacking the aldehyde synthesized in Part 1. The subsequent elimination of a water molecule yields the corresponding nitroalkene.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | From Part 1 | - |

| Nitromethane | 96% | Sigma-Aldrich |

| Ammonium Acetate | 98% | Acros Organics |

| Glacial Acetic Acid | ACS Grade | Fisher Chemical |

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in glacial acetic acid.

-

To this solution, add nitromethane (1.5 equivalents) and ammonium acetate (1.2 equivalents) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water, which should induce the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole can be recrystallized from ethanol to obtain a purified product.

PART 3: Reduction of 4-(2-Nitrovinyl)-3,5-dimethyl-1H-pyrazole

Underlying Principle: The reduction of the nitroalkene to the corresponding primary amine is the final and critical step. Several reducing agents can accomplish this transformation. A common and effective method is the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent that can reduce both the nitro group and the alkene double bond in a single step.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| 4-(2-Nitrovinyl)-3,5-dimethyl-1H-pyrazole | From Part 2 | - |

| Lithium Aluminum Hydride (LiAlH₄) | 95% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 99.9% | Acros Organics |

| Sodium Sulfate Decahydrate | ACS Grade | VWR Chemicals |

Step-by-Step Protocol:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) (4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(2-nitrovinyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous THF and add this solution dropwise to the LiAlH₄ suspension.

-

After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Data Summary and Expected Yields

| Step | Reaction | Starting Material | Product | Typical Yield |

| 1 | Vilsmeier-Haack Formylation | 3,5-Dimethylpyrazole | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 70-85% |

| 2 | Knoevenagel Condensation | Pyrazole-4-carbaldehyde | 4-(2-Nitrovinyl)-3,5-dimethyl-1H-pyrazole | 80-90% |

| 3 | Reduction of Nitroalkene | Nitrovinyl-pyrazole | This compound | 60-75% |

Self-Validation and Troubleshooting

The integrity of this protocol is maintained through in-process controls. TLC monitoring at each stage is crucial to ensure the complete consumption of starting materials before proceeding to the next step or workup. The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Pitfalls and Solutions:

-

Incomplete Vilsmeier-Haack Reaction: Ensure all reagents and solvents are anhydrous, as moisture will quench the Vilsmeier reagent. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.

-

Low Yield in Knoevenagel Condensation: The reaction is equilibrium-driven. Ensure efficient removal of water, although in this protocol with acetic acid as solvent, this is less of a concern. The purity of the starting aldehyde is paramount.

-

Difficulties in the Reduction Step: LiAlH₄ is highly reactive and pyrophoric. Handle it with extreme care under an inert atmosphere. The quenching procedure must be performed slowly and at 0 °C to control the exothermic reaction.

Mechanistic Insight Diagram

Caption: A simplified representation of the key mechanistic stages in the synthesis.

(Note: The DOT language does not support complex chemical drawings. This diagram conceptually outlines the process. For detailed mechanisms, please refer to the cited literature.)

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently produce this compound in good yield. The versatility of the pyrazole scaffold, combined with the reactive primary amine, opens up numerous possibilities for the development of novel therapeutics.

References

-

STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]

-

The Journal of Organic Chemistry - ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Retrieved from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]

-

(n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

-

ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-